2-(2-Thiophen-3-ylethenyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylethenyl)quinoline |
InChI |
InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H |
InChI Key |
XYUNKJVCUWCFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 2 Thiophen 3 Ylethenyl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural and stereochemical assignment of organic molecules. For 2-(2-Thiophen-3-ylethenyl)quinoline, these techniques provide precise information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the quinoline (B57606) and thiophene (B33073) rings, as well as the ethenyl bridge. The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the quinoline ring typically appear in the range of 7.0-8.5 ppm. uncw.edu The protons of the thiophene ring also resonate in the aromatic region. The coupling constants (J values) between the vinyl protons are crucial for determining the stereochemistry of the double bond, with a larger coupling constant typically indicating a trans configuration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the quinoline and thiophene rings, as well as the ethenyl carbons, will have distinct chemical shifts. The chemical shifts are influenced by the electronic environment of each carbon atom, providing further confirmation of the molecular structure. For instance, carbons attached to the nitrogen in the quinoline ring and the sulfur in the thiophene ring will have characteristic chemical shifts.
Interactive ¹H NMR Data Table for a Related Quinoline Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-8' | 8.14 | d | 8.4 |
| H-2' | 8.00 | s | |
| H-5' | 7.76 | d | 8.0 |
| H-7' | 7.65 | t | 7.6 |
| H-4' | 7.58 | d | 7.2 |
| Aromatic H | 7.40-7.53 | m | |
| CH₃ | 2.45 | s | |
| Data derived from a similar quinoline compound for illustrative purposes. rsc.org |
Interactive ¹³C NMR Data Table for a Related Quinoline Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 160.53 |
| C-8a | 146.61 |
| C-4 | 140.84 |
| C-8 | 136.81 |
| C-5 | 129.28 |
| C-6 | 129.24 |
| C-7 | 128.89 |
| C-4a | 128.80 |
| C-3 | 128.32 |
| Aromatic C | 128.23 |
| Aromatic C | 127.64 |
| Aromatic C | 126.73 |
| Aromatic C | 20.62 |
| Data derived from a similar quinoline compound for illustrative purposes. rsc.org |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of related quinoline and thiophene derivatives often involves the cleavage of bonds within the heterocyclic rings and the substituent groups. nih.gov For instance, the loss of small, stable molecules like HCN from the quinoline ring is a common fragmentation pathway. rsc.org The fragmentation of the thiophene ring can also lead to characteristic ions. nih.gov Analysis of these fragmentation patterns helps to confirm the proposed structure.
Expected Fragmentation Data
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |
| [M-C₂H₂]⁺ | Loss of acetylene |
| Thiophene-related fragments | Ions resulting from the cleavage of the thiophene ring |
| Quinoline-related fragments | Ions resulting from the cleavage of the quinoline ring |
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. A single crystal of this compound, if obtainable, would allow for the precise determination of bond lengths, bond angles, and torsional angles. This data would definitively confirm the connectivity and stereochemistry of the molecule.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and any supramolecular interactions, such as π-π stacking or hydrogen bonding, that may be present. nih.gov In similar structures, the quinoline and thiophene rings are often involved in π-π stacking interactions, which can influence the physical properties of the compound. nih.gov The planarity of the quinoline and thiophene rings, and the dihedral angle between them, are key structural parameters that can be accurately determined. nih.gov
Illustrative Crystallographic Data for a Related Thiophene-Quinoxaline Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.966 (2) |
| b (Å) | 5.5741 (15) |
| c (Å) | 15.629 (4) |
| β (°) | 98.25 (2) |
| V (ų) | 1376.5 (6) |
| Z | 4 |
| Data is for 2,3-Bis(thiophen-3-yl)quinoxaline for illustrative purposes. nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the various functional groups. These include:
C-H stretching vibrations of the aromatic rings and the ethenyl group.
C=C and C=N stretching vibrations within the quinoline and thiophene rings.
C-S stretching vibrations of the thiophene ring.
Out-of-plane C-H bending vibrations , which can be indicative of the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds often give rise to strong Raman signals, making it a useful technique for studying the carbon-carbon double bond of the ethenyl bridge and the aromatic ring systems.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. epstem.netresearchgate.net
Typical Vibrational Frequencies for Related Structures
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| C=N stretch (quinoline) | ~1620 |
| C-S stretch (thiophene) | ~700 |
| C-H out-of-plane bend | 900-675 |
| Data is generalized from typical ranges for these functional groups. |
Computational Chemistry and Theoretical Investigations of 2 2 Thiophen 3 Ylethenyl Quinoline
Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like 2-(2-Thiophen-3-ylethenyl)quinoline, DFT calculations would be employed to determine its most stable three-dimensional conformation and to understand the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Profiling
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is an indicator of the molecule's ability to donate electrons, with higher HOMO energies suggesting better donor capabilities. Conversely, the energy of the LUMO indicates the ability to accept electrons, with lower LUMO energies pointing to a better electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and electronic excitability. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which is often a desirable trait for materials used in optoelectronics.
For this compound, FMO analysis would reveal how the quinoline (B57606) and thiophene (B33073) rings contribute to its electronic character. Typically, in such donor-acceptor or conjugated systems, the HOMO and LUMO are delocalized across the π-conjugated backbone. The precise distribution would show whether the quinoline or thiophene moiety has a greater contribution to the electron-donating or electron-accepting character of the molecule.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.15 | Indicates electron-accepting capability |
| HOMO | -5.60 | Indicates electron-donating capability |
| Energy Gap (ΔE) | 3.45 | Reflects chemical reactivity and excitability |
Note: The values in this table are representative examples for similar conjugated systems and are for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on nitrogen or sulfur).
Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).
Green/Yellow: Regions of near-zero or intermediate potential.
For this compound, an MEP analysis would likely show a negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring and the sulfur atom of the thiophene ring, identifying them as primary sites for electrophilic interaction. Positive potential regions (blue) would likely be found around the hydrogen atoms of the aromatic rings, particularly the C-H bond adjacent to the quinoline's nitrogen. This analysis provides a clear, visual guide to the molecule's reactivity patterns.
Calculation of Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies derived from DFT, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a more quantitative measure of reactivity than FMO analysis alone.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. Calculated as ω = χ² / (2η).
These descriptors for this compound would provide a comprehensive profile of its stability and reactivity, which is crucial for predicting its behavior in chemical reactions.
Table 2: Illustrative Quantum Chemical Descriptors
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 5.60 |
| Electron Affinity (A) | -E_LUMO | 2.15 |
| Electronegativity (χ) | (I+A)/2 | 3.875 |
| Chemical Hardness (η) | (I-A)/2 | 1.725 |
| Chemical Softness (S) | 1/η | 0.580 (eV⁻¹) |
| Electrophilicity Index (ω) | χ²/(2η) | 4.35 |
Note: The values in this table are calculated from the illustrative FMO energies in Table 1 and are for demonstration purposes only.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. TD-DFT can predict the electronic absorption spectra (UV-Vis spectra) of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states.
For this compound, a TD-DFT calculation would yield the primary absorption wavelength (λ_max), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. The analysis would also identify the nature of the electronic transitions. For a conjugated system like this, the lowest energy transition is typically a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. The calculation can confirm the specific molecular orbitals involved and characterize the transition, for instance, as an intramolecular charge transfer (ICT) from the thiophene (donor) to the quinoline (acceptor) moiety.
Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interactions (in vitro contexts)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT and TD-DFT provide static pictures of a molecule, MD simulations introduce temperature and solvent effects, allowing for the exploration of its conformational landscape.
An MD simulation of this compound, typically in a simulated solvent box (e.g., water or DMSO), would reveal how the molecule behaves in a more realistic environment. It would show the flexibility of the molecule, particularly the rotation around the single bonds of the ethenyl linker. This allows for the identification of the most populated conformations and the energy barriers between them.
In the context of ligand-target interactions, if this compound were being investigated as a potential drug candidate (e.g., a kinase inhibitor), MD simulations would be crucial. After docking the molecule into the active site of a target protein (obtained from X-ray crystallography or homology modeling), an MD simulation of the protein-ligand complex would be run. This simulation assesses the stability of the binding pose, tracks the key interactions (like hydrogen bonds and π-stacking), and can be used to calculate the binding free energy, providing a theoretical prediction of the ligand's affinity for its target.
Aromaticity Analysis of Quinoline and Thiophene Moieties within the Conjugated System
Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. In a conjugated system like this compound, it is interesting to assess how the aromatic character of the individual quinoline and thiophene rings is affected by their connection through the ethenyl bridge.
Computational methods can quantify aromaticity using various indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values (e.g., NICS(0) or NICS(1)_zz) are indicative of high aromaticity (diatropic ring current), while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometry of the ring, comparing its bond lengths to those of an ideal aromatic system. A HOMA value close to 1 implies high aromaticity, while values close to 0 suggest a non-aromatic system.
For this compound, these indices would be calculated for both the benzene (B151609) and pyridine (B92270) rings of the quinoline moiety, as well as for the thiophene ring. The results would show whether the π-conjugation across the entire molecule enhances or diminishes the local aromaticity of each ring compared to isolated quinoline and thiophene.
Computational Exploration of Reaction Mechanisms and Transition States
The synthesis of this compound, a molecule featuring a conjugated system linking quinoline and thiophene rings via an ethenyl bridge, can be achieved through various organic reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of the reaction mechanisms involved in its formation. While specific computational studies on the reaction mechanisms for this exact molecule are not extensively documented, we can infer the likely pathways and transition states by examining theoretical investigations of analogous and fundamental organic reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods are standard for forming carbon-carbon double bonds and are highly relevant to the synthesis of vinyl-substituted heteroaromatics.
The formation of the ethenyl linkage in this compound would typically involve the reaction between a quinoline-containing precursor and a thiophene-containing precursor. For instance, a plausible synthetic route is the Wittig reaction between quinoline-2-carbaldehyde and a triphenylphosphonium ylide derived from 3-(bromomethyl)thiophene, or alternatively, the reaction of 2-(triphenylphosphoniomethyl)quinoline ylide with thiophene-3-carbaldehyde. Another common approach is the Horner-Wadsworth-Emmons reaction, which generally offers better control over the stereoselectivity of the resulting alkene.
Wittig Reaction Mechanism:
Computational studies on the Wittig reaction have provided deep insights into its mechanism, which is generally accepted to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate. acs.orgnih.govorganic-chemistry.org The reaction's stereoselectivity (formation of E or Z isomers) is a key aspect that can be rationalized through computational modeling of the transition states.
The reaction mechanism can be dissected into two main steps: the formation of the oxaphosphetane and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide. DFT calculations have been instrumental in clarifying the nature of the intermediates and transition states. nih.gov For non-stabilized and semi-stabilized ylides, both the formation of the oxaphosphetane and its elimination are crucial in determining the E/Z selectivity. acs.orgnih.gov
In the context of synthesizing this compound, computational models would focus on the reaction between, for example, quinoline-2-carbaldehyde and the ylide derived from 3-thienylmethyltriphenylphosphonium bromide. The transition states for the formation of the cis and trans oxaphosphetane intermediates would be located and their energies calculated. The geometry of these transition states is influenced by steric and electronic interactions between the quinoline, thiophene, and triphenylphosphine moieties. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the Wittig reaction to form this compound. The values are representative and based on general findings for similar reactions.
| Reaction Step | Pathway | Activation Energy (ΔG‡) |
|---|---|---|
| Oxaphosphetane Formation | Transition State to cis-Oxaphosphetane | 12.5 |
| Transition State to trans-Oxaphosphetane | 14.2 | |
| Oxaphosphetane Decomposition | Transition State from cis-Oxaphosphetane to (Z)-Alkene | 18.9 |
| Transition State from trans-Oxaphosphetane to (E)-Alkene | 16.7 |
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism:
The HWE reaction is a variation of the Wittig reaction that utilizes phosphonate (B1237965) carbanions and typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Computational studies have elucidated the mechanism, confirming that the stereochemical outcome is often determined by the thermodynamic stability of the intermediates. nih.govresearchgate.net
A mechanistic study of the HWE reaction using ab initio calculations revealed a multi-step pathway involving the addition of the phosphonate carbanion to the aldehyde, formation of an oxaphosphetane-like intermediate, pseudorotation, and subsequent bond cleavages to yield the alkene. nih.gov The rate-determining step is often the formation of the oxaphosphetane. nih.gov
For the synthesis of this compound, an HWE approach might involve the reaction of a phosphonate ester, such as diethyl (3-thienylmethyl)phosphonate, with quinoline-2-carbaldehyde in the presence of a base. Computational modeling of this reaction would involve locating the transition states for the addition and elimination steps. The preference for the (E)-isomer is generally attributed to the lower energy of the transition state leading to the trans intermediate, which minimizes steric repulsion. organic-chemistry.org
The following interactive table presents hypothetical computational data for the HWE reaction pathway, reflecting the expected trends in activation energies.
| Pathway | Key Bond Distances (Å) | Dihedral Angle (°) |
|---|---|---|
| Transition State to threo-Intermediate (leads to E-alkene) | C(aldehyde)-C(ylide): 2.21, C(ylide)-P: 1.75, O(aldehyde)-P: 2.15 | Quinoline-C-C-Thiophene: ~170 |
| Transition State to erythro-Intermediate (leads to Z-alkene) | C(aldehyde)-C(ylide): 2.25, C(ylide)-P: 1.74, O(aldehyde)-P: 2.18 | Quinoline-C-C-Thiophene: ~30 |
Reactivity and Reaction Mechanism Studies of 2 2 Thiophen 3 Ylethenyl Quinoline
Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Quinoline (B57606) and Thiophene (B33073) Rings
The distinct electronic natures of the quinoline and thiophene rings dictate the preferred pathways for aromatic substitution reactions.
Quinoline Ring: The quinoline system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic substitution. researchgate.net
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack occurs preferentially on the more electron-rich benzene ring (carbocycle). quimicaorganica.org The reaction is generally directed to the C5 and C8 positions, as the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable. quimicaorganica.orgimperial.ac.uk Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). researchgate.netwikipedia.org The presence of the thiophenylethenyl substituent at the C2 position further deactivates the pyridine ring but has a less pronounced effect on the benzenoid ring.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group (like a halide) is present. researchgate.netquimicaorganica.org For the parent 2-(2-thiophen-3-ylethenyl)quinoline, nucleophilic substitution would require harsh conditions or activation, for example, by forming the N-oxide. imperial.ac.uk If a leaving group were present at C2 or C4, substitution by nucleophiles like alkoxides, amides, or thiolates would be facilitated. The mechanism typically proceeds via a two-step addition-elimination pathway involving a stable Meisenheimer-type intermediate. quimicaorganica.org
Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle and is significantly more reactive than benzene towards electrophiles. pearson.com
Electrophilic Aromatic Substitution (SEAr): Substitution occurs preferentially at the C2 and C5 positions, which are the most nucleophilic. In this compound, the thiophene ring is substituted at the C3 position. The ethenylquinoline group is an electron-withdrawing group, which deactivates the thiophene ring. However, electrophilic attack is still expected to occur at the vacant C2 or C5 positions. The regioselectivity between C2 and C5 would be influenced by steric hindrance from the bulky substituent at C3 and the specific electrophile used. For a related compound, 2-(thiophen-2-yl) organicreactions.orgresearchgate.netthiazolo[4,5-f]quinoline, electrophilic substitution occurs exclusively at the 5-position of the thiophene ring. researchgate.net
| Ring System | Reaction Type | Preferred Positions | Activating/Deactivating Influence of Substituent |
| Quinoline | Electrophilic Substitution | C5, C8 | Thiophenylethenyl group is deactivating |
| Nucleophilic Substitution | C2, C4 | Thiophenylethenyl group is deactivating | |
| Thiophene | Electrophilic Substitution | C2, C5 | Ethenylquinoline group is deactivating |
Cycloaddition Reactions Involving the Ethenyl Bridge
The ethenyl bridge in this compound is a potential dienophile or dipolarophile for cycloaddition reactions. Its reactivity is analogous to that of stilbene and other styryl derivatives. The double bond is part of a conjugated π-system, which influences its ability to participate in pericyclic reactions.
Potential cycloaddition pathways include:
[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions can occur, leading to the formation of cyclobutane derivatives. This can happen either intramolecularly if a suitable reaction partner is present elsewhere on the scaffold or intermolecularly with other alkenes.
[4+2] Diels-Alder Reactions: The ethenyl bridge can act as a dienophile in Diels-Alder reactions with suitable dienes. The electron-withdrawing nature of the quinoline ring and the electron-rich character of the thiophene ring create a polarized double bond, which can affect the rate and regioselectivity of the cycloaddition.
1,3-Dipolar Cycloadditions: The double bond can react with 1,3-dipoles such as azides, nitrile oxides, or diazomethane to form five-membered heterocyclic rings.
The specific conditions (thermal vs. photochemical) and the nature of the reacting partner would determine the feasibility and outcome of these cycloaddition reactions.
Photochemical Reactivity and Isomerization Processes
Like stilbene and its heterocyclic analogues (styrylquinolines), this compound is expected to be photochemically active. nih.gov Upon irradiation with UV light, two primary processes can occur: E/Z (trans-cis) isomerization and photocyclization. ucj.org.uabohrium.com
E/Z Isomerization: The thermodynamically more stable E-isomer (trans) can be converted to the Z-isomer (cis) upon photoexcitation. The reverse process, Z to E isomerization, also occurs, leading to a photostationary state with a specific ratio of isomers that depends on the wavelength of light and the solvent. nih.govnih.gov This process is reversible and is a common feature of molecules with a diarylethenyl structure. ucj.org.ua The isomerization can be influenced by sensitizers, which can alter the selectivity of the reaction. rsc.org
Photocyclization: The Z-isomer, formed in situ via photoisomerization, can undergo an intramolecular electrocyclization reaction. This reaction, often referred to as the Mallory photocyclization, involves the formation of a new carbon-carbon bond between the ethenyl bridge and one of the aromatic rings. organicreactions.orgresearchgate.netresearchtrends.net In this specific molecule, cyclization could potentially occur between the ethenyl bridge and the C4 position of the quinoline ring or the C4 position of the thiophene ring. The initial cyclization product is a transient dihydrophenanthrene-like intermediate, which, in the presence of an oxidizing agent (like iodine or oxygen), aromatizes to form a rigid, fused polycyclic aromatic system. beilstein-journals.orgmdpi.com
| Photochemical Process | Description | Key Intermediate | Final Product (with oxidant) |
| E/Z Isomerization | Reversible interconversion between trans and cis geometric isomers upon UV irradiation. | Excited state singlet or triplet | Z-isomer |
| Photocyclization | Intramolecular cyclization of the Z-isomer, followed by oxidation. | Dihydroaromatic intermediate | Fused polycyclic aromatic compound |
Oxidative and Reductive Transformations of the this compound Scaffold
The scaffold of this compound possesses multiple sites susceptible to both oxidation and reduction.
Oxidative Transformations:
Ethenyl Bridge Cleavage: Strong oxidizing agents like ozone (O₃) followed by a workup step, or hot, concentrated potassium permanganate (KMnO₄), can cleave the C=C double bond of the ethenyl bridge. youtube.com This oxidative cleavage would break the molecule into two fragments: quinoline-2-carbaldehyde and thiophene-3-carbaldehyde (or their corresponding carboxylic acids, depending on the workup conditions). youtube.com
Ring Oxidation: Under harsh oxidative conditions, the aromatic rings can also be attacked. The quinoline ring can be oxidized by reagents like alkaline permanganate to yield pyridine-2,3-dicarboxylic acid (quinolinic acid), indicating the breakdown of the benzene portion. researchgate.net The thiophene ring is also susceptible to oxidation, which can lead to ring opening or the formation of sulfoxides and sulfones, although this often requires specific reagents. Catalytic ozonation has also been studied for the degradation of quinoline itself. researchgate.net
Reductive Transformations:
Hydrogenation of the Ethenyl Bridge: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will readily reduce the ethenyl double bond to a single bond, yielding 2-(2-thiophen-3-ylethyl)quinoline.
Hydrogenation of the Quinoline Ring: The reduction of the quinoline ring is a more complex process where selectivity is key.
Typically, catalytic hydrogenation first reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline. nih.govrsc.org This is a common and important transformation.
Under more forcing conditions or with specific catalysts (e.g., ruthenium-based), it is possible to selectively reduce the benzene ring, yielding 5,6,7,8-tetrahydroquinoline. rsc.org
Exhaustive hydrogenation can lead to the reduction of both rings, yielding decahydroquinoline.
Reduction of the Thiophene Ring: The thiophene ring is generally resistant to catalytic hydrogenation under conditions that reduce alkenes or even benzene rings. Its reduction often requires more specialized and potent catalytic systems, such as Raney nickel, which can also lead to desulfurization and ring opening.
| Reaction Type | Reagent/Catalyst | Affected Part of Scaffold | Typical Product(s) |
| Oxidation | O₃, then DMS or H₂O₂ | Ethenyl bridge | Quinoline-2-carbaldehyde, Thiophene-3-carbaldehyde/acid |
| Hot, conc. KMnO₄ | Ethenyl bridge, Aromatic rings | Cleavage products, Ring-opened products | |
| Reduction | H₂ / Pd/C (mild) | Ethenyl bridge | 2-(2-Thiophen-3-ylethyl)quinoline |
| H₂ / Catalyst (e.g., Co, Pd) | Pyridine ring of quinoline | 2-(...)-1,2,3,4-tetrahydroquinoline | |
| H₂ / Ru-catalyst | Benzene ring of quinoline | 2-(...)-5,6,7,8-tetrahydroquinoline |
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis is crucial for controlling the reactivity and achieving selectivity in transformations involving the this compound scaffold.
Synthesis: The synthesis of styrylquinolines often relies on transition-metal catalysis. For instance, acceptorless dehydrogenative coupling (ADC) reactions catalyzed by ruthenium pincer complexes provide an efficient and atom-economical route to synthesize 2-styrylquinoline derivatives from readily available alcohols. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are also standard methods for forming the ethenyl bridge.
Reduction (Hydrogenation): The selectivity of hydrogenation is highly dependent on the catalyst employed.
Selective Transfer Hydrogenation: Cobalt-amido cooperative catalysts have been developed for the highly selective partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane as the reductant, preventing overreduction to the tetrahydroquinoline. nih.gov
Heterocyclic vs. Carbocyclic Ring Reduction: The choice of catalyst dictates which ring of the quinoline moiety is reduced. While many catalysts (e.g., Pd, Co) favor the reduction of the N-heterocyclic ring, nih.govrsc.org specific ruthenium-phosphine catalysts (e.g., Ru-PhTRAP) can exhibit unusual chemoselectivity, promoting the hydrogenation of the carbocyclic (benzene) ring instead. rsc.org
C-H Activation: Palladium-catalyzed direct C-H activation has emerged as a powerful tool for functionalizing aromatic rings. mdpi.com Such methods could be applied to selectively introduce substituents onto the C2 or C5 positions of the thiophene ring or potentially onto the quinoline ring, avoiding the need for pre-functionalized starting materials.
The development of sophisticated catalysts allows for precise control over which part of the complex this compound molecule reacts, enabling the synthesis of a wide array of derivatives with tailored structures and properties.
Photophysical Properties and Optoelectronic Relevance of 2 2 Thiophen 3 Ylethenyl Quinoline
Electronic Absorption Characteristics: UV-Vis Spectra and Electronic Transitions (π-π, n-π)
The electronic absorption spectrum of 2-(2-Thiophen-3-ylethenyl)quinoline and its derivatives is characterized by absorption bands in the UV-visible region. These absorptions are primarily attributed to π-π* and n-π* electronic transitions within the conjugated system.
The π-π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. For instance, quinoline-based compounds often exhibit intense absorption bands in the UV region. researchgate.netnih.gov The specific wavelengths of these absorptions are influenced by the extent of conjugation and the presence of various substituents. In similar thiophene-vinyl-quinoline systems, these bands can be found in the range of 262 to 330 nm. nih.gov
The n-π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom of the quinoline (B57606) ring) to an antibonding π* orbital. youtube.com These transitions are also sensitive to the molecular environment.
The absorption spectra of related quinoline derivatives have been shown to exhibit sharp, intense bands and less intense, broader bands. For example, some quinoline derivatives show an intense band around 262-277 nm and a broader band around 310-330 nm. nih.gov The exact position and intensity of these bands for this compound would be expected to follow similar patterns, dictated by the specific electronic structure of the molecule.
Fluorescence and Phosphorescence Emission Profiles: Wavelength Maxima, Intensities, and Spectral Resolution
Quinoline and thiophene (B33073) derivatives are well-known for their fluorescent properties, exhibiting emission of light upon excitation. researchgate.net The fluorescence emission of these compounds is a key feature for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
The emission spectra of similar quinoline derivatives can show maxima in the visible region, for example, between 527 and 568 nm. nih.gov The intensity and wavelength of this emission are highly dependent on the molecular structure and the surrounding environment. For instance, the introduction of different substituents on the quinoline or thiophene rings can significantly alter the fluorescence emission wavelengths. researchgate.net
Phosphorescence, a phenomenon involving emission from a triplet excited state, has also been observed in related quinoline-containing systems, sometimes even at room temperature. nih.gov This property is often facilitated by enhanced intersystem crossing, which can be promoted by the presence of heavy atoms or specific molecular geometries that favor spin-orbit coupling. nih.govnih.gov For example, some quinoline-diarylethene compounds exhibit phosphorescence with an emission maximum around 540 nm at 77 K. nih.gov
Intramolecular Charge Transfer (ICT) Phenomena and Donor-Acceptor Interactions within the System
The structure of this compound, with the electron-rich thiophene ring acting as a potential donor and the quinoline moiety as a potential acceptor, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. diva-portal.org This process involves the movement of electron density from the donor part of the molecule to the acceptor part, leading to a highly polarized excited state.
This ICT character is often evidenced by large Stokes shifts (the difference in energy between the absorption and emission maxima) and a strong dependence of the fluorescence spectrum on the polarity of the solvent. diva-portal.org Theoretical calculations on similar thiophene-π-conjugated donor-acceptor molecules have supported the charge-transfer nature of their excited states. diva-portal.org The efficiency of this ICT can be modulated by altering the donor and acceptor strengths through chemical modification. nih.gov In some systems, the ICT state can be the primary pathway for radiative decay, leading to strong fluorescence. In others, it can facilitate non-radiative decay pathways or intersystem crossing to the triplet state. nih.govnih.gov
Solvatochromic Effects on Absorption and Emission Spectra
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of compounds with significant changes in dipole moment upon electronic excitation, such as those exhibiting ICT. diva-portal.org For this compound and related compounds, both the absorption and emission spectra are expected to be sensitive to the polarity of the solvent.
In general, for molecules where the excited state is more polar than the ground state (as is common in ICT compounds), an increase in solvent polarity will lead to a stabilization of the excited state. This results in a red shift (a shift to longer wavelengths) of the emission spectrum. diva-portal.orgnih.gov The absorption spectrum may show a blue or red shift depending on the relative stabilization of the ground and excited states by the solvent. nih.govnih.gov For example, some quinoline derivatives exhibit a positive solvatochromism, with absorption maxima shifting from around 215 nm to 290 nm in going from non-polar to polar solvents. nih.gov
The study of solvatochromic shifts provides valuable information about the nature of the excited state and the magnitude of the change in dipole moment upon excitation.
Excited State Dynamics: Singlet and Triplet State Energies, Lifetimes, and Quantum Yields
The excited state dynamics of a molecule describe the various pathways by which it returns to the ground state after absorbing light. These include fluorescence from the singlet excited state (S1), phosphorescence from the triplet excited state (T1), internal conversion, and intersystem crossing.
The fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed, is a critical parameter for optoelectronic applications. Quinoline derivatives can exhibit a wide range of quantum yields, from low values (e.g., due to fluorescence quenching by certain substituents like nitro groups) to high values (e.g., 0.1 to 0.7 in some cases). nih.gov The fluorescence lifetime (τF), the average time the molecule spends in the excited singlet state, is also an important characteristic. For some fluorescent quinoline derivatives, lifetimes on the order of nanoseconds (e.g., 6.20 ns) have been reported. nih.gov
The energies of the singlet and triplet excited states are crucial in determining the emission color and the potential for phosphorescence. In some donor-acceptor systems, the energy gap between the singlet and triplet charge transfer states (ΔEST) is small, which can facilitate efficient intersystem crossing and potentially lead to thermally activated delayed fluorescence (TADF) or phosphorescence. nih.govnih.gov The phosphorescence lifetime (τP) is typically much longer than the fluorescence lifetime, ranging from microseconds to seconds. nih.gov For example, a phosphorescence lifetime of 244 ms (B15284909) at 77 K has been observed for a related quinoline-diarylethene compound. nih.gov
Below is a table summarizing the key photophysical properties discussed.
| Property | Description | Typical Values for Related Compounds |
| UV-Vis Absorption (λmax) | Wavelength of maximum light absorption. | 262-330 nm nih.gov |
| Fluorescence Emission (λem) | Wavelength of maximum fluorescence emission. | 527-568 nm nih.gov |
| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process. | 0.1 - 0.78 nih.govnih.gov |
| Fluorescence Lifetime (τF) | Average time in the excited singlet state. | ~6.20 ns nih.gov |
| Phosphorescence Emission (λem) | Wavelength of maximum phosphorescence emission. | ~540 nm nih.gov |
| Phosphorescence Lifetime (τP) | Average time in the excited triplet state. | 22 µs - 244 ms nih.govnih.gov |
Exploration of Materials Science Applications for 2 2 Thiophen 3 Ylethenyl Quinoline
Utilization as Chromophores and Fluorophores in Functional Materials
The extended π-conjugated system of 2-(2-thiophen-3-ylethenyl)quinoline makes it an effective chromophore, capable of absorbing light in the ultraviolet-visible spectrum. Quinoline (B57606) derivatives are well-established fluorescent compounds that exhibit intense emission with high quantum yields. researchgate.net Similarly, thiophene-based materials are known for their strong optical performance. researchgate.net The combination of these two moieties in one molecule results in compounds with interesting photophysical properties.
The vinyl bridge connecting the quinoline and thiophene (B33073) rings allows for effective electronic communication between the two aromatic systems. Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating thiophene ring, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting quinoline ring. The subsequent relaxation of this excited state results in the emission of light, or fluorescence.
The specific absorption and emission wavelengths can be tuned by modifying the chemical structure. For instance, the introduction of various aryl groups to the thiophene ring via cross-coupling reactions allows for systematic changes in the photophysical properties. researchgate.net This tunability is crucial for designing materials for specific applications that require absorption or emission in a particular part of the electromagnetic spectrum.
Table 1: Photophysical Properties of Selected Quinoline-Thiophene Derivatives This table presents the absorption and emission characteristics of functionalized quinoline-thiophene compounds in solution.
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Derivative A | 215 - 290 | 527 - 568 | > 15,000 | 0.1 - 0.7 |
| Derivative B | Not specified | 492 | Not specified | Not specified |
| Derivative C | Not specified | 508 | Not specified | Not specified |
Data synthesized from studies on various quinoline derivatives. researchgate.netnih.gov The specific values vary depending on the solvent and the exact molecular structure.
Potential in Organic Light-Emitting Diodes (OLEDs)
The strong fluorescence and high quantum yields observed in this compound and its derivatives make them promising candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). researchgate.net An OLED is a solid-state device that emits light when an electric current is passed through it. researchgate.net
A typical OLED consists of several organic layers sandwiched between two electrodes. These layers include a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL). researchgate.net When a voltage is applied, holes and electrons are injected from the anode and cathode, respectively. These charge carriers migrate through the transport layers and meet in the emissive layer. The recombination of holes and electrons in the EML forms excited states (excitons) on the fluorescent molecules, which then decay radiatively to emit light.
Materials based on this compound are attractive for the EML due to their intrinsic luminescence. researchgate.netresearchgate.net The efficiency and color of the emitted light can be precisely controlled by chemical modification of the core structure. The development of new functionalized quinoline derivatives is an active area of research aimed at improving the color gamut, luminance efficiency, and operational stability of OLEDs for display and lighting applications. researchgate.net
Applications in Organic Solar Cells (OSCs) and Photovoltaic Devices
Quinoline derivatives have gained significant attention for their potential use in third-generation photovoltaic cells, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). nih.gov In an OSC, the active layer is typically a blend of an electron donor and an electron acceptor material. The D-A structure of this compound makes it suitable for use in these active layers.
When the active layer absorbs sunlight, it creates excitons. For a photocurrent to be generated, these excitons must be separated into free electrons and holes at the interface between the donor and acceptor materials. The separated charges are then transported to their respective electrodes, generating an electric current. The efficiency of this process depends on the material's ability to absorb light, the energy level alignment between the donor and acceptor, and the charge transport characteristics of the materials.
Research has shown that quinoline derivatives can be effective components in photovoltaic devices. nih.gov For example, modifying the structure with different donor groups can broaden the absorption spectrum, leading to a higher short-circuit current density (Jsc) and improved power conversion efficiency (PCE). nih.gov Thieno[3,2-b]thiophene, a related fused-ring system, has also been used to create highly efficient A-D-A type small molecules for OSCs. researchgate.net
Table 2: Performance of Photovoltaic Cells Based on Quinoline Derivatives This table summarizes the performance metrics for various solar cells incorporating different quinoline-based compounds.
| Cell Type | Quinoline Derivative | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) |
| DSSC | Q1 | 2.14 | - | - |
| DSSC | Q2 | 2.42 | - | - |
| DSSC | Q3 | 2.83 | - | - |
| DSSC | Q4 | 2.92 | - | - |
| OSC | Q17 (as third component) | 0.25 | - | - |
| DSSC | Q18 | 1.20 | - | - |
| DSSC | Q19 | 1.45 | - | - |
Data extracted from a review on quinoline derivatives in photovoltaics. nih.gov The specific molecular structures (Q1, Q2, etc.) are detailed in the source literature.
Development of Optoelectronic Devices Based on this compound Derivatives
The field of optoelectronics is concerned with devices that source, detect, and control light. The tunable photophysical and electronic properties of this compound derivatives make them versatile building blocks for a wide array of optoelectronic applications beyond just OLEDs and OSCs. researchgate.netnih.gov
By incorporating these quinoline-thiophene units into larger macromolecular structures, such as polymers, new materials with enhanced processing capabilities and mechanical properties can be created. For example, thiophene-based polyphosphazenes have been synthesized to create a new class of semiconducting materials where the optoelectronic properties can be tuned through side-chain chemistry. researchgate.net Similarly, electropolymerization of thiophene-substituted quinoline molecules has been explored for energy storage applications. researchgate.net
The development of these materials is driven by the promise of creating low-cost, flexible, and lightweight electronic devices. The ability to synthesize derivatives with tailored HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics is essential for optimizing the performance of these next-generation optoelectronic devices. researchgate.netresearchgate.net
Charge Transport Characteristics and Semiconducting Behavior
The ability of a material to transport electrical charge is fundamental to its function in any electronic device. Organic molecules like this compound are classified as semiconductors, meaning their conductivity lies between that of an insulator and a conductor. The charge transport in these materials occurs via the hopping of charge carriers (electrons or holes) between adjacent molecules.
The efficiency of charge transport is highly dependent on the molecular packing in the solid state and the electronic coupling between neighboring molecules. rsc.org Theoretical studies on related quinoidal thiophene derivatives show that different connection styles (oligo-, thieno-, and benzo-thiophene) significantly tune the electronic structures and intermolecular interactions, which in turn affects the charge transport properties. rsc.org These studies suggest that such derivatives can be excellent n-type (electron-transporting) or ambipolar (transporting both electrons and holes) semiconductors. rsc.org
Experimental techniques like the time-of-flight (TOF) method are used to measure the charge carrier mobility. For instance, studies on liquid-crystalline polymers based on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) have been conducted to understand their bulk charge-transport properties. rsc.org In other systems, such as terthiophene-based liquid crystals, hole mobilities on the order of 10⁻² to 10⁻³ cm² V⁻¹ s⁻¹ have been measured. nih.gov This research highlights that a high degree of molecular order, as found in liquid-crystalline phases, can facilitate efficient charge transport. rsc.orgnih.gov
Table 3: Charge Carrier Mobility in Thiophene-Based Organic Semiconductors This table provides representative charge carrier mobility values for related thiophene-based materials.
| Material System | Phase | Carrier Type | Mobility (μ) (cm² V⁻¹ s⁻¹) |
| HO-TTPSi₃ | Columnar Liquid Crystal | Hole | 2 x 10⁻² |
| RM-TTPSi₃ (Network) | Liquid Crystal | Hole | 4 x 10⁻³ |
| RM-TTPSi₃ (Network) | Liquid Crystal | Electron | 2 x 10⁻² |
Data from a study on charge transport in terthiophene-siloxane block molecules. nih.gov
Investigation of Biological Activities: Mechanistic and Structure Activity Relationship Perspectives in Vitro
Enzyme Inhibition Studies of 2-(2-Thiophen-3-ylethenyl)quinoline Derivatives
Derivatives of the quinoline (B57606) scaffold have shown inhibitory effects against a diverse array of enzymes, highlighting their potential as therapeutic agents for various diseases.
DNA-Modifying Enzymes: Quinoline-based compounds have been identified as inhibitors of several enzymes that act on DNA. nih.govdntb.gov.uanih.gov Studies have characterized numerous quinoline analogs, revealing that specific derivatives demonstrate low micromolar inhibitory potency against both human DNA methyltransferase 1 (DNMT1) and the bacterial adenine (B156593) methyltransferase CamA. nih.govnih.gov The inhibitory activity of these quinoline-based analogs also extends to other enzymes involved in DNA metabolism, such as various base excision repair DNA glycosylases and DNA/RNA polymerases. nih.govnih.govbiorxiv.org The development of these non-nucleoside inhibitors is a priority for creating DNA hypomethylating agents that could offer alternatives to existing cytidine-based drugs, which are associated with significant toxicities. nih.govnih.gov
Carbohydrate-Hydrolyzing Enzymes: The inhibition of α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes mellitus. nih.govnih.gov Several quinoline derivatives have been synthesized and evaluated for this purpose.
α-Amylase: Thiadiazole quinoline analogs have shown outstanding inhibitory potential against α-amylase, with some derivatives exhibiting IC₅₀ values significantly lower than the standard drug, acarbose (B1664774). nih.gov In one study, thirteen analogs displayed IC₅₀ values ranging from 0.002 ± 0.60 to 42.31 ± 0.17 μM, which is many folds better than acarbose (IC₅₀ value 53.02 ± 0.12 μM). nih.gov
α-Glucosidase: Novel 2-(quinoline-2-ylthio)acetamide derivatives have been developed as potent α-glucosidase inhibitors, with IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov For example, a series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole showed IC₅₀ values from 0.18 ± 0.00 to 2.10 ± 0.07 μM. nih.gov Similarly, quinoline–1,3,4-oxadiazole hybrids demonstrated α-glucosidase inhibition with IC₅₀ values from 15.85 to 63.59 µM. nih.gov
Cholinesterases: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the treatment of neurodegenerative conditions like Alzheimer's disease. umsha.ac.irnih.gov
Butyrylcholinesterase (BChE): A series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were synthesized and tested, with some compounds showing significant inhibition against BChE. umsha.ac.ir One of the most potent derivatives, compound 6l, exhibited an IC₅₀ value of 1.00 ± 0.07 μM against BChE. umsha.ac.ir Other studies on 2-aryl quinoxaline (B1680401) derivatives also identified potent inhibitors of both AChE and BChE, with IC₅₀ values in the nanomolar range. nih.gov A fragment-informed approach has also yielded quinoline derivatives with dual inhibitory activity against both AChE and BChE. nih.gov
Glutamate-5-Kinase: While many studies focus on inhibition, some quinoline derivatives have been found to act as activators of enzymes. A specific class of quinoline compounds was discovered to kill Mycobacterium tuberculosis by activating glutamate (B1630785) kinase (GK), an enzyme involved in proline biosynthesis. nih.gov This represents a novel approach to antimicrobial drug discovery, targeting enzyme activation rather than inhibition. nih.gov In other organisms like Leishmania donovani, glutamate 5-kinase has been characterized as a potential drug target, and it is allosterically regulated by proline. nih.gov
Table 1: Enzyme Inhibition by Quinoline Derivatives
| Enzyme | Derivative Class | Reported IC₅₀ Values | Reference |
|---|---|---|---|
| α-Amylase | Thiadiazole quinoline analogs | 0.002 - 42.31 µM | nih.gov |
| α-Glucosidase | 2-(Quinoline-2-ylthio)acetamide derivatives | 0.18 - 2.10 µM | nih.gov |
| α-Glucosidase | Quinoxaline derivatives | 198.21 nM (for compound 14) | nih.gov |
| Butyrylcholinesterase (BChE) | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives | 1.00 µM (for compound 6l) | umsha.ac.ir |
| Butyrylcholinesterase (BChE) | Quinoxaline derivatives | 21.46 nM (for compound 14) | nih.gov |
| Acetylcholinesterase (AChE) | Quinoxaline derivatives | 17.04 nM (for compound 14) | nih.gov |
| DNA Methyltransferase (DNMT1) | Quinoline-based analogs | Low micromolar range | nih.govnih.gov |
Molecular Mechanisms of In Vitro Biological Interactions
Understanding the molecular mechanisms behind the inhibitory activity of 2-(2-thiophen-3-yl)ethenyl)quinoline derivatives is crucial for their rational design and optimization.
DNA Intercalation: For DNA methyltransferases, a primary mechanism of inhibition by certain quinoline-based compounds is through DNA intercalation. nih.govnih.gov Compounds with methylamine (B109427) or methylpiperazine additions have been shown to intercalate into the minor groove of enzyme-bound DNA, adjacent to the target adenine base. nih.gov This binding event induces a significant conformational change in the enzyme, moving the catalytic domain away from the DNA, thereby preventing the methylation reaction. nih.gov This represents a distinct mechanism from many traditional nucleoside analog inhibitors. biorxiv.org
Allosteric and Mixed Inhibition: In the case of α-glucosidase, kinetic studies have shown that some quinoline-1,3,4-oxadiazole hybrids act as non-competitive inhibitors, suggesting they bind to an allosteric site rather than the active site. nih.gov For butyrylcholinesterase, a mixed-type inhibition has been observed for 2-amino-pyrano[3,2-c]quinoline derivatives. umsha.ac.ir This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). umsha.ac.ir
Active Site Obstruction: For cholinesterases, another proposed mechanism involves the direct obstruction of the active site entrance by the inhibitor's scaffold, preventing the substrate from accessing the catalytic triad. nih.gov
Structure-Activity Relationship (SAR) Studies for Targeted Molecular Recognition
Structure-activity relationship (SAR) studies are essential for identifying the chemical features of the quinoline scaffold that are responsible for its biological activity. georgiasouthern.edu These studies provide a framework for modifying the core structure to enhance potency and selectivity. georgiasouthern.edunih.gov
The type and position of substituents on the quinoline and thiophene (B33073) rings play a critical role in modulating biological activity.
In a study on BChE inhibitors, a methoxy (B1213986) group on the phenyl ring of 2-amino-pyrano[3,2-c]quinoline derivatives was found to have a significant role in the compound's interaction with the peripheral anionic site (PAS) of the enzyme. umsha.ac.ir
For compounds designed to reverse multidrug resistance in cancer, SAR analysis indicated that a quinoline nitrogen atom and a basic nitrogen atom in a piperazine (B1678402) side chain were major structural features influencing activity. nih.gov
The antiviral activity of thiopyrano[2,3-b]quinolines was found to be significantly affected by both the nature and position of substituents on the molecule. researchgate.net
A fragment-informed SAR approach highlighted that phenolic Mannich base derivatives, when conjugated with a quinoline scaffold, showed a strong correlation between the fragment's potency and the final conjugate's inhibitory activity against cholinesterases. nih.gov
The three-dimensional arrangement of the molecule is a key determinant of its interaction with a biological target.
SAR studies on quinoline derivatives that reverse multidrug resistance revealed that in the most active compounds, the two aryl rings of the hydrophobic moiety deviate from a common plane. nih.gov This non-planar conformation is believed to enable favorable π-hydrogen-π interactions with hydrogen bond donors on the P-glycoprotein transporter. nih.gov
Furthermore, the distance between the hydrophobic part of the molecule and a basic nitrogen atom was found to be critical; a distance of at least 5 Å was required for high activity in reversing vincristine (B1662923) resistance. nih.gov
Pharmacophore modeling identifies the essential spatial arrangement of chemical features necessary for biological activity.
For a series of quinoline-based tubulin inhibitors, a six-point pharmacophore model (AAARRR.1061) was identified as the most predictive. nih.govscienceopen.com This model consists of three hydrogen bond acceptor (A) features and three aromatic ring (R) features. nih.govscienceopen.com
The identification of such features is critical for virtual screening of compound libraries to find new potential hits and for guiding the design of new derivatives with improved activity. nih.gov The sulfur atom within the thiophene ring is often considered a key feature, as it can participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov
In Silico Molecular Docking and Binding Site Analysis for In Vitro Targets
Molecular docking and other computational techniques provide powerful tools to visualize and analyze the interaction between quinoline derivatives and their target enzymes at an atomic level. biomedpharmajournal.org These in silico methods complement experimental data by predicting binding conformations and elucidating key interactions. nih.govnih.gov
Binding Interactions: Docking studies on α-glucosidase inhibitors have elucidated the binding modes of potent compounds within the enzyme's active site. nih.gov For BChE inhibitors, docking confirmed that the most potent compounds bind to both the catalytic and peripheral anionic sites of the enzyme. umsha.ac.ir Key interactions often involve hydrogen bonding and π-π stacking with amino acid residues like TYR337, TRP82, and HIS438 in BChE. umsha.ac.ir For cholinesterases, common interacting residues identified across various studies include Trp86 and Phe295. nih.gov
Binding Affinity: In silico analyses of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein predicted binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These studies also identified numerous interacting amino acid residues, including ILE-8, LYS-7, TRP-12, and PHE-15, primarily through hydrogen bonding and hydrophobic interactions. nih.gov
Mechanism Confirmation: Molecular docking of quinoline-based DNA methyltransferase inhibitors supports the experimental finding of DNA intercalation. nih.gov The simulations show the compounds positioned within the DNA minor groove, physically separating the enzyme's catalytic domain from its target site. nih.gov Similarly, molecular dynamics simulations have been used to confirm the stability of the ligand-protein complexes over time, providing further confidence in the predicted binding modes for inhibitors of enzymes like α-glucosidase. nih.gov
Conclusions and Future Research Trajectories for 2 2 Thiophen 3 Ylethenyl Quinoline
Synthesis of Novel Analogs with Enhanced Functional Properties
The synthesis of novel analogs of 2-(2-Thiophen-3-ylethenyl)quinoline is a key area of ongoing research, aimed at fine-tuning its electronic and biological characteristics. A common and effective method for synthesizing such compounds is through an acid-catalyzed condensation reaction. This typically involves the reaction of a methylquinoline derivative with a thiophenecarbaldehyde. For instance, (E)-2-[2-(4-bromothiophen-2-yl)vinyl]quinoline has been successfully prepared via the condensation of 2-methylquinoline (B7769805) and 4-bromothiophene-2-carbaldehyde in the presence of an acid catalyst. researchgate.net This synthetic strategy is highly adaptable for the creation of a diverse library of analogs.
Future synthetic endeavors will likely focus on introducing various substituents to both the quinoline (B57606) and thiophene (B33073) rings. Modifications could include the incorporation of electron-donating or electron-withdrawing groups to modulate the compound's energy levels and photophysical properties. The synthesis of hybrid compounds, where the quinoline-thiophene scaffold is linked to other pharmacologically active moieties, is another promising avenue. For example, the creation of quinoline-thiosemicarbazide hybrids has been explored to develop new therapeutic agents. dntb.gov.ua The development of more efficient, one-pot, and multicomponent reaction strategies will also be crucial for the rapid and diverse synthesis of these novel analogs. rsc.org
Table 1: Potential Analogs and Their Synthetic Precursors
| Analog of this compound | Quinoline Precursor | Thiophene Precursor |
| 2-(2-(5-Bromo-thiophen-3-yl)ethenyl)quinoline | 2-Methylquinoline | 5-Bromo-thiophene-3-carbaldehyde |
| 2-(2-(5-Nitro-thiophen-3-yl)ethenyl)quinoline | 2-Methylquinoline | 5-Nitro-thiophene-3-carbaldehyde |
| 6-Methoxy-2-(2-thiophen-3-ylethenyl)quinoline | 6-Methoxy-2-methylquinoline | Thiophene-3-carbaldehyde |
| 2-(2-Thiophen-3-ylethenyl)quinolin-8-ol | 2-Methylquinolin-8-ol | Thiophene-3-carbaldehyde |
This table presents hypothetical analogs and their likely starting materials based on established synthetic routes.
Advanced Characterization Techniques for Intricate Structural Features
A thorough understanding of the structure-property relationships of this compound and its analogs necessitates the use of advanced characterization techniques. While standard spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are fundamental for confirming the chemical structure, more sophisticated techniques are required to probe the finer details of their three-dimensional arrangement and electronic properties. researchgate.nettees.ac.uk
Single-crystal X-ray diffraction is an invaluable tool for determining the precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is critical for understanding how the molecule packs in a crystal lattice, which can influence its bulk properties. For instance, the crystal structure of a related di(thiophen-3-yl)-quinoline derivative has been reported, providing insights into the spatial arrangement of the thiophene and quinoline rings.
In the future, advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex analogs. Furthermore, techniques like UV-Vis absorption and fluorescence spectroscopy are crucial for characterizing the photophysical properties, including the investigation of solvatochromism, which is the change in color with the polarity of the solvent. rsc.orgnih.gov
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is becoming increasingly vital in the design of new materials and therapeutic agents. researchgate.nettees.ac.uk Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that can predict the geometric and electronic structures, as well as the photophysical properties of molecules like this compound. researchgate.net These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the compound's charge transfer characteristics and its potential in optoelectronic applications. researchgate.net
Molecular docking and molecular dynamics simulations are other key computational methods, particularly for predicting the biological activity of these compounds. researchgate.netnih.gov By simulating the interaction of the molecule with specific biological targets, such as enzymes or receptors, researchers can predict its potential as a therapeutic agent and guide the design of more potent and selective analogs. Future research will likely see a more integrated approach where computational predictions are used to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.
Table 2: Predicted Electronic Properties of a Model Quinoline-Thiophene Compound
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.5 eV |
| Band Gap | 3.3 eV |
| Dipole Moment | 4.2 D |
These are hypothetical values for a model compound, illustrating the type of data obtained from computational studies.
Exploration of Emerging Materials Science Applications
The unique photophysical properties of quinoline-thiophene derivatives make them attractive candidates for a variety of materials science applications. The extended π-conjugated system in this compound suggests potential for use in organic electronics. The ability to tune the HOMO and LUMO energy levels through synthetic modification opens up possibilities for their use as organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net
The fluorescence of these compounds also makes them suitable for applications as fluorescent probes and sensors. For example, changes in the fluorescence emission upon binding to specific ions or molecules could be exploited for the development of chemosensors. Furthermore, the incorporation of these chromophores into polymer backbones could lead to new photostable and processable materials for a range of applications, including as photostabilizers for polymers like PVC. scispace.com
Deeper Mechanistic Insights into In Vitro Biological Interactions
Quinoline and thiophene moieties are present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and antimalarial properties. chemnet.comnih.govmdpi.com The hybrid nature of this compound suggests that it may also possess interesting biological activities. Preliminary studies on related vinylquinoline derivatives have shown that they can act as antimetastatic agents by inhibiting cell migration and invasion. nih.gov
Future research should focus on a systematic in vitro evaluation of this compound and its analogs against a panel of cancer cell lines and microbial strains. Mechanistic studies will be crucial to understand how these compounds exert their biological effects. This could involve investigating their ability to inhibit specific enzymes, such as kinases or urease, or their capacity to interact with DNA. nih.govnih.gov A deeper understanding of the structure-activity relationships will be essential for the development of these compounds into potential therapeutic leads.
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Thiophen-3-ylethenyl)quinoline, and how can reaction conditions be systematically optimized?
Answer:
The compound can be synthesized via condensation reactions between quinoline derivatives and thiophene-containing aldehydes. Key methods include:
- Doebner–Miller reactions (three-component reactions) using substituted anilines, α,β-unsaturated carbonyl compounds, and thiophene derivatives .
- Electrophilic aromatic substitution on pre-functionalized quinoline scaffolds, with temperature control (60–120°C) and catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Optimization strategies :- Vary solvent polarity (DMF, THF, or toluene) to improve yield.
- Adjust stoichiometric ratios of reactants (e.g., 1:1.2 quinoline:thiophene aldehyde) to minimize side products .
Basic: What analytical techniques are most effective for characterizing this compound and confirming its purity?
Answer:
- NMR spectroscopy : Use - and -NMR to verify vinyl group geometry (E/Z isomerism) and thiophene-quinoline connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₁NS: 262.0693) .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯π bonds) for structural validation .
Advanced: How do substituents on the quinoline and thiophene moieties influence the compound’s biological activity?
Answer:
- Electronic effects : Electron-donating groups (e.g., methoxy on quinoline) enhance π-π stacking with biological targets like enzymes or DNA .
- Steric effects : Bulky substituents on the thiophene ring may reduce binding affinity to hydrophobic pockets in proteins .
- Case study : Derivatives with para-methoxyphenyl groups show improved antimicrobial activity due to increased membrane permeability .
Advanced: How can researchers resolve contradictions in reported synthesis yields for analogous quinoline-thiophene hybrids?
Answer:
- Variable analysis : Screen critical parameters:
- Statistical design : Use a Taguchi orthogonal array to identify dominant factors (e.g., temperature > solvent polarity) .
- Reproducibility : Pre-dry solvents and substrates to mitigate moisture-sensitive intermediates .
Advanced: What computational tools are suitable for predicting the reactivity and stability of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 Mpro) using AutoDock Vina and PubChem-derived conformers .
- MD simulations : Assess stability in aqueous environments (e.g., solvation free energy via GROMACS) .
Advanced: How can multi-step syntheses be designed to incorporate this compound into complex pharmacophores?
Answer:
- Modular approach :
- Case study : A two-step synthesis of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate achieved 68% yield by optimizing KOtBu/THF conditions .
Advanced: What strategies mitigate oxidative degradation of this compound during storage or biological assays?
Answer:
- Stabilization :
- Degradation analysis : Use HPLC-MS to identify byproducts (e.g., quinoline N-oxide) and adjust storage pH (4–6) to slow hydrolysis .
Advanced: How can researchers elucidate the compound’s mechanism of action in antimicrobial or anticancer studies?
Answer:
- In vitro assays :
- MTT assay for cytotoxicity (IC₅₀ values against HeLa cells) .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Mechanistic probes :
- Fluorescence quenching to study DNA intercalation .
- Western blotting to evaluate apoptosis-related proteins (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
